molecular formula C20H32O2 B3121789 Tridecyl Benzoate CAS No. 29376-83-8

Tridecyl Benzoate

Cat. No. B3121789
CAS RN: 29376-83-8
M. Wt: 304.5 g/mol
InChI Key: PHXPEXIJLNFIBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tridecyl Benzoate consists of a benzoate group attached to a tridecyl chain . The InChI representation of its structure is InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 .


Physical And Chemical Properties Analysis

Tridecyl Benzoate has a molecular weight of 304.5 g/mol . It has a density of 0.9±0.1 g/cm³, a boiling point of 398.3±10.0 °C at 760 mmHg, and a flash point of 168.3±6.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 14 freely rotating bonds .

Scientific Research Applications

Enhancement in Chemical Reactions

Tridecyl benzoate, specifically its derivatives, have been utilized in chemical reactions. For example, the role of fine carbon particles in the alkaline hydrolysis of tridecyl formate and benzyl benzoate (among others) showed enhancements in reaction rates. This is significant in both solid-liquid and liquid-liquid reactions, where fine carbon particles can increase reaction rates by a factor of 1.2–5 (Janakiraman & Sharma, 1985).

Medical Imaging and Stem Cell Tracking

In the field of medical imaging, derivatives of tridecyl benzoate, such as hexadecyl-1,4,7,10-tetraazacyclododecane-tetraacetic acid-benzoate, have been labeled with copper-64 for use in positron emission tomography (PET) imaging. This application is significant for tracking stem cells in live subjects (Kim et al., 2015).

Analytical Chemistry

Tridecyl benzoate and its analogs have applications in analytical chemistry. A study demonstrated the use of tridodecylamine, a compound similar to tridecyl benzoate, as an effective extractant for phenol from wastewater, highlighting its potential in environmental monitoring and remediation (Datta & Uslu, 2014).

Biomedical Research

In biomedical research, derivatives of tridecyl benzoate have been explored. For instance, sodium benzoate, used in pediatric drug formulations, demonstrated its efficacy in improving the palatability and administration of medications (Breitkreutz et al., 2003).

Biochemical Assays

Tridecyl benzoate derivatives have also found use in biochemical assays. For example, a benzoate-sensitive membrane electrode made with tridodecylmethylammonium chloride was developed for the detection of cholinesterase in blood serum, indicating its utility in clinical diagnostics and research (Katsu & Kayamoto, 1991).

Safety and Hazards

Safety measures for handling Tridecyl Benzoate include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

Tridecyl Benzoate is a hydrophobic, non-ionic surface active agent . It is used in cosmetics for its ability to reduce the surface tension of water and oil . This suggests that its primary targets are likely the lipid layers of skin cells, where it can interact with both the aqueous and lipid components to modify the surface properties.

Mode of Action

It is known that benzoate esters, such as tridecyl benzoate, can exert toxic effects on the nervous system of parasites, resulting in their death . It is also toxic to mite ova . This suggests that Tridecyl Benzoate may interact with its targets, potentially disrupting their normal function and leading to their death.

Biochemical Pathways

The benzoate degradation process breaks down benzoate in the lower bph pathway . 2-hydroxypenta-2,4-dienoate is subsequently transformed into acetyl-coa and pyruvate by 2-hydroxypenta-2,4-dienoate hydratase (bphe), 4-hydroxy-2-oxovalerate aldolase (bphf), and acetaldehyde dehydrogenase (bphg) .

Pharmacokinetics

General principles of pharmacokinetics suggest that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would impact its bioavailability . For instance, the compound’s hydrophobic nature may influence its absorption and distribution within the body. Its metabolism would likely involve the breakdown of the ester bond to release benzoic acid and tridecanol, which could then undergo further metabolism.

Result of Action

Given its use in cosmetics and its surface-active properties, it may help to improve the texture and feel of the skin by modifying the surface properties of skin cells . In addition, its potential toxicity to parasites and mites suggests it may have antimicrobial properties .

properties

IUPAC Name

tridecyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXPEXIJLNFIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737595
Record name Tridecyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecyl Benzoate

CAS RN

29376-83-8
Record name Tridecyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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